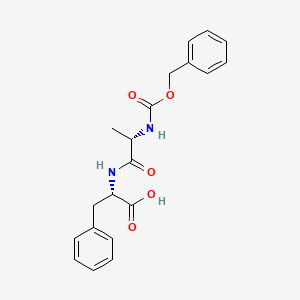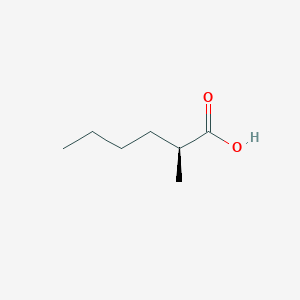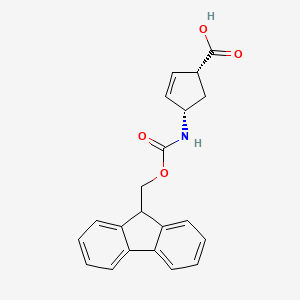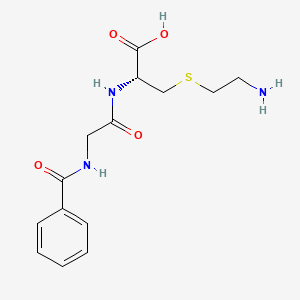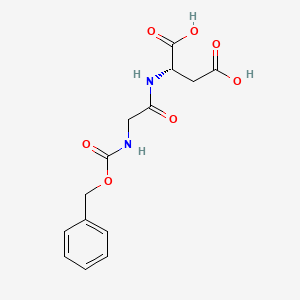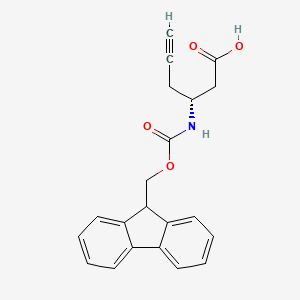
γ-谷氨酰组氨酸
描述
Gamma-glutamyl-histidine is a dipeptide composed of glutamic acid and histidine. It is formed by the formal condensation of the γ-carboxy group of glutamic acid with the amino group of histidine . This compound is part of the larger family of γ-glutamyl peptides, which play significant roles in various biological processes.
科学研究应用
Gamma-glutamyl-histidine has various scientific research applications in fields such as chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study peptide synthesis and hydrolysis reactions. In biology, gamma-glutamyl-histidine is studied for its role in cellular processes and its potential as a biomarker for certain diseases .
In medicine, gamma-glutamyl-histidine is investigated for its potential therapeutic applications. It has been shown to have antioxidant properties and may play a role in protecting cells from oxidative stress. Additionally, gamma-glutamyl-histidine is studied for its potential use in drug delivery systems and as a component of functional foods .
In industry, gamma-glutamyl-histidine is used in the production of certain food additives and supplements. Its ability to enhance the flavor and nutritional value of food products makes it a valuable ingredient in the food industry .
作用机制
Target of Action
Gamma-Glutamylhistidine is a dipeptide composed of gamma-glutamate and histidine . It is a proteolytic breakdown product of larger proteins . The primary target of gamma-Glutamylhistidine is the enzyme Gamma-Glutamyl Transpeptidase (γ-GT) . This enzyme belongs to the N-terminal nucleophile hydrolase superfamily . It plays a key role in the gamma-glutamyl cycle by regulating the cellular levels of the antioxidant molecule glutathione .
Mode of Action
The γ-GT enzyme cleaves the γ-glutamyl amide bond of glutathione to give cysteinylglycine . The released γ-glutamyl group can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) . Gamma-Glutamylhistidine, being a dipeptide of gamma-glutamate and histidine, likely interacts with γ-GT in a similar manner.
Biochemical Pathways
Gamma-Glutamylhistidine is involved in the gamma-glutamyl cycle . This cycle is critical for maintaining cellular redox homeostasis . The γ-GT enzyme, which gamma-Glutamylhistidine interacts with, plays a key role in this cycle by regulating the cellular levels of the antioxidant molecule glutathione .
Result of Action
The result of gamma-Glutamylhistidine’s action is likely related to its interaction with γ-GT and its role in the gamma-glutamyl cycle . By interacting with γ-GT, gamma-Glutamylhistidine may influence the regulation of glutathione levels in the cell . This could have downstream effects on cellular redox homeostasis and the cell’s ability to respond to oxidative stress .
准备方法
Synthetic Routes and Reaction Conditions: Gamma-glutamyl-histidine can be synthesized through peptide synthesis methods. One common approach involves the use of protected amino acids to prevent unwanted side reactions. The γ-carboxy group of glutamic acid and the amino group of histidine are protected with suitable protecting groups. The protected amino acids are then coupled using peptide coupling reagents such as carbodiimides. After the coupling reaction, the protecting groups are removed to yield gamma-glutamyl-histidine .
Industrial Production Methods: Industrial production of gamma-glutamyl-histidine can be achieved through microbial fermentation. Certain bacteria, such as Bacillus species, are capable of producing γ-glutamyl peptides, including gamma-glutamyl-histidine, through their metabolic pathways. The fermentation process involves cultivating the bacteria in a suitable medium, followed by extraction and purification of the desired peptide .
化学反应分析
Types of Reactions: Gamma-glutamyl-histidine can undergo various chemical reactions, including hydrolysis, oxidation, and peptide bond formation. The hydrolysis of gamma-glutamyl-histidine can be catalyzed by γ-glutamyltransferase, resulting in the cleavage of the γ-glutamyl bond . Oxidation reactions can occur under specific conditions, leading to the formation of oxidized derivatives.
Common Reagents and Conditions: Common reagents used in the reactions of gamma-glutamyl-histidine include γ-glutamyltransferase for hydrolysis and oxidizing agents for oxidation reactions. The conditions for these reactions vary depending on the desired outcome. For example, hydrolysis reactions are typically carried out in aqueous solutions at physiological pH, while oxidation reactions may require specific oxidizing agents and controlled conditions .
Major Products: The major products formed from the reactions of gamma-glutamyl-histidine include its hydrolyzed components, glutamic acid and histidine, as well as oxidized derivatives. These products can have different biological activities and properties compared to the parent compound .
相似化合物的比较
Gamma-glutamyl-histidine is part of a larger family of γ-glutamyl peptides, which includes compounds such as γ-glutamyl-cysteine and γ-glutamyl-valine. These compounds share similar structural features but differ in their amino acid composition and biological activities .
Compared to other γ-glutamyl peptides, gamma-glutamyl-histidine is unique in its ability to interact with specific molecular targets and pathways. Its antioxidant properties and potential therapeutic applications make it a valuable compound for scientific research and industrial applications .
List of Similar Compounds:- γ-Glutamyl-cysteine
- γ-Glutamyl-valine
- γ-Glutamyl-glycine
- γ-Glutamyl-tyrosine
属性
IUPAC Name |
(2S)-2-amino-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O5/c12-7(10(17)18)1-2-9(16)15-8(11(19)20)3-6-4-13-5-14-6/h4-5,7-8H,1-3,12H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVCMZCJAUJLJP-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401315690 | |
| Record name | γ-Glutamylhistidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | gamma-Glutamylhistidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
37460-15-4 | |
| Record name | γ-Glutamylhistidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37460-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | γ-Glutamylhistidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | gamma-Glutamylhistidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding gamma-Glutamylhistidine in bovine brain?
A1: While the provided abstracts don't explicitly confirm the concentration of gamma-Glutamylhistidine in bovine brain, one study does report its presence in this tissue []. This finding is interesting because the specific roles and functions of gamma-Glutamylhistidine in the mammalian brain are not yet fully understood. Further research is needed to determine its concentration, distribution, and potential involvement in various physiological processes within the brain.
Q2: Could the analytical methods used to identify compounds in rat brain extracts [] be applied to further investigate gamma-Glutamylhistidine in bovine brain?
A2: It's highly possible. The study on rat brain utilized liquid chromatography with fluorogenic derivatization and various separation schemes to identify acidic peptides, including gamma-glutamyl di/tripeptides []. This method, or similar chromatographic techniques, could be adapted and optimized for detecting and quantifying gamma-Glutamylhistidine in bovine brain extracts. Confirming its presence and measuring its concentration would be crucial first steps in understanding its potential roles in this context.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


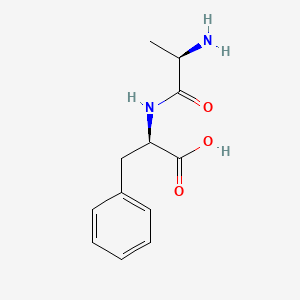
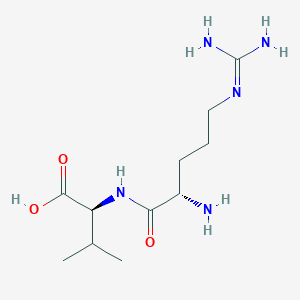
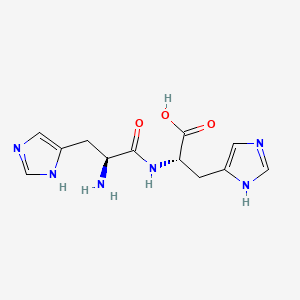

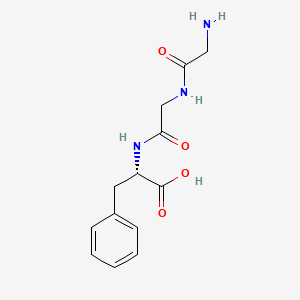
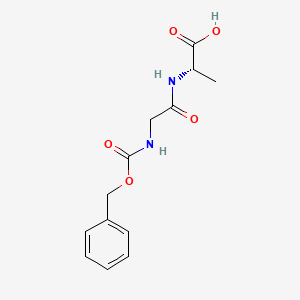
![(-)-Bis[(S)-1-phenylethyl]amine](/img/structure/B1336516.png)
